molecular formula C8H9FN2O2 B13694597 2-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide

2-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide

Cat. No.: B13694597
M. Wt: 184.17 g/mol
InChI Key: BJDSFUHSFGFXAT-UHFFFAOYSA-N
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Description

2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H8FN2O3 It is a derivative of benzenecarboximidamide, featuring a fluorine atom, a hydroxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methoxybenzoic acid and hydroxylamine.

    Formation of Intermediate: The 2-fluoro-5-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Reaction with Hydroxylamine: The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to form the desired 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde.

    Reduction: Formation of 2-fluoro-N’-hydroxy-5-methoxybenzeneamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(2-phenylethyl)benzamide

Uniqueness

2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a methoxy group on the benzene ring, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

BJDSFUHSFGFXAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=NO)N

Origin of Product

United States

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